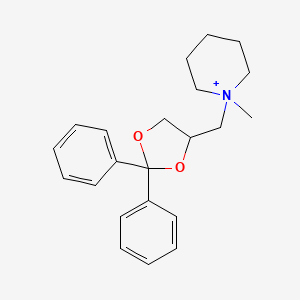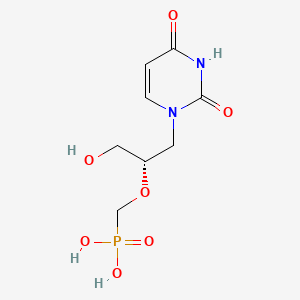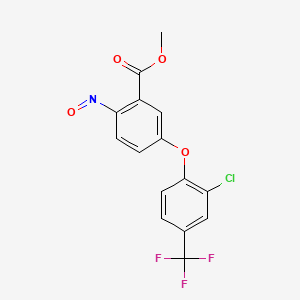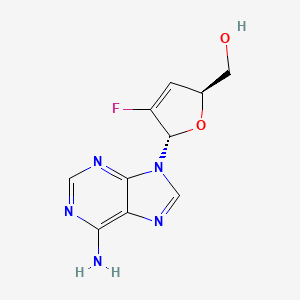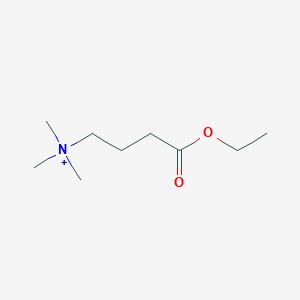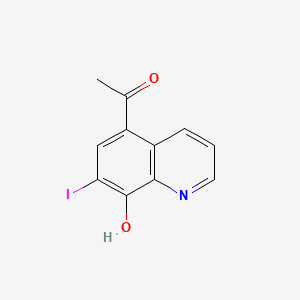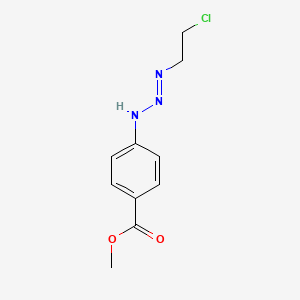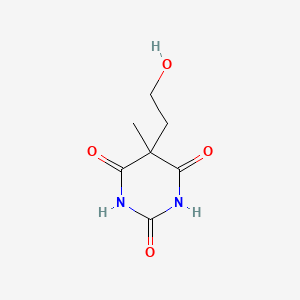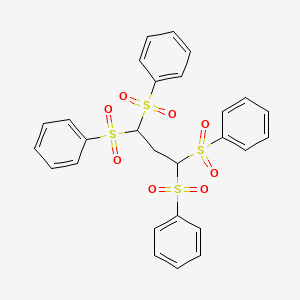
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene is a chemical compound with the molecular formula C27H24O8S4 and a molecular weight of 604.73466 It is known for its complex structure, which includes multiple benzenesulfonyl groups attached to a propylsulfonylbenzene core
Preparation Methods
The synthesis of 1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene typically involves multiple steps, including the sulfonation of benzene derivatives and subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of strong acids and bases to facilitate the formation of the sulfonyl groups. Industrial production methods may employ optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols, depending on the reagents and conditions used.
Substitution: The benzenesulfonyl groups can undergo substitution reactions, where other functional groups replace the sulfonyl groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfonyl-containing compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene involves its interaction with molecular targets through its sulfonyl groups. These interactions can lead to the modulation of specific pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,3,3-Tris(benzenesulfonyl)propylsulfonylbenzene can be compared with other similar compounds, such as:
1,3,3-Tris(benzenesulfonyl)propane: Similar in structure but lacks the additional sulfonylbenzene group.
1,3,3-Tris(benzenesulfonyl)butane: Contains an additional carbon in the backbone, leading to different chemical properties.
1,3,3-Tris(benzenesulfonyl)ethane:
Properties
CAS No. |
3561-68-0 |
|---|---|
Molecular Formula |
C27H24O8S4 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
1,3,3-tris(benzenesulfonyl)propylsulfonylbenzene |
InChI |
InChI=1S/C27H24O8S4/c28-36(29,22-13-5-1-6-14-22)26(37(30,31)23-15-7-2-8-16-23)21-27(38(32,33)24-17-9-3-10-18-24)39(34,35)25-19-11-4-12-20-25/h1-20,26-27H,21H2 |
InChI Key |
QUBYTVNIITXXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



